molecular formula C17H17FN2O5S B2543299 methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034290-77-0

methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2543299
CAS No.: 2034290-77-0
M. Wt: 380.39
InChI Key: FIRBEVJKFDWIQF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[f][1,4]oxazepin, which is a seven-membered heterocyclic compound containing nitrogen and oxygen . The compound also contains a sulfonyl group attached to a phenyl ring, and a carbamate group (O=C=ONH2) attached to the phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[b][1,4]oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This might provide a starting point for the synthesis of the compound.


Molecular Structure Analysis

The compound contains several functional groups, including a carbamate group, a sulfonyl group, and a benzo[f][1,4]oxazepin ring. The presence of these functional groups can significantly affect the properties and reactivity of the compound .

Properties

IUPAC Name

methyl N-[4-[(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)20-8-9-25-16-7-2-13(18)10-12(16)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRBEVJKFDWIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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